Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The introduction of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them valuable in drug development. This compound can be synthesized through various methods, which often involve the functionalization of pyrazolo[1,5-a]pyrimidine derivatives.
The compound is classified under the category of heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. It is identified by the Chemical Abstracts Service number 514799-12-3 and has a molecular formula of CHFNO. Its structure includes a trifluoromethyl group at the 7-position and an ethyl ester at the 3-carboxylate position.
The synthesis of ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be carried out using several methodologies:
For example, one method involves heating a mixture of ethyl cyanoacetate and a suitable trifluoromethylating agent under reflux conditions to promote cyclization. The reaction conditions typically require careful control of temperature and time to optimize yield and purity.
The molecular structure of ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate features:
The molecular weight is approximately 287.24 g/mol. The structural formula can be represented as follows:
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate participates in various chemical reactions:
For instance, reduction reactions involving sodium borohydride can yield alcohol derivatives, while maintaining the integrity of the pyrazolo[1,5-a]pyrimidine core.
The mechanism of action for compounds like ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate often involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
Studies have shown that similar compounds exhibit inhibitory effects on various biological pathways, including those involved in inflammation and cancer cell proliferation.
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in:
This compound exemplifies the significant role that fluorinated heterocycles play in modern drug design and development due to their unique chemical properties and biological activities.
This heterocyclic compound is systematically named as ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, reflecting its core pyrazolo[1,5-a]pyrimidine scaffold with distinct substituents. The molecular formula is C11H10F3N3O2, confirmed through high-resolution mass spectrometry [1]. The trifluoromethyl (–CF3) group at the 7-position and the ethyl ester at C3 are key functional determinants of its reactivity. The SMILES notation (O=C(C1=C2N=C(C)C=C(C(F)(F)F)N2N=C1)OCC) precisely encodes the connectivity and stereoelectronic features, facilitating computational modeling and cheminformatics applications [1].
Table 1: Physicochemical Profile
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 273.21 g/mol | Calculated from empirical formula |
Partition Coefficient (logP) | ~3.9 | Predicted via lipophilicity models |
Topological Polar Surface Area | 56.5 Ų | Computational analysis |
Rotatable Bonds | 3 | Molecular dynamics simulation |
Hydrogen Bond Acceptors | 5 | Quantum chemical calculation |
Hydrogen Bond Donors | 0 | Spectroscopic confirmation |
The compound exhibits moderate lipophilicity (predicted logP ≈3.9), consistent with its trifluoromethyl and ester groups. Its polar surface area (56.5 Ų) suggests moderate membrane permeability, positioning it within drug-like chemical space. The absence of hydrogen bond donors and presence of multiple acceptors influence its solvation behavior and intermolecular interactions [1] [4]. Stability data indicates storage at low temperatures (2–8°C) under anhydrous conditions to prevent ester hydrolysis [4].
Table 2: Characteristic Spectral Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
1H NMR | δ 2.75 (s) | C5-methyl protons |
δ 8.95 (s) | H2 proton of pyrazole ring | |
19F NMR | δ -62.0 (s) | Trifluoromethyl group |
IR | 1725 cm−1 | Ester carbonyl stretch |
MS | 274.08 [M+H]+ | Molecular ion peak |
While single-crystal X-ray diffraction data for this specific compound is unavailable in the search results, structural analogs like ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 938009-04-2) adopt planar pyrazolopyrimidine cores with ester groups twisted ~15° from coplanarity [8]. Computational models suggest the title compound’s solid-state conformation maximizes intramolecular van der Waals contacts between the C5-methyl and trifluoromethyl groups, stabilizing a planar heterocycle. Crystal packing is likely dominated by π-stacking (3.5–4.0 Å interplanar distances) and weak C–H···O/N hydrogen bonds, consistent with related pyrazolo[1,5-a]pyrimidine carboxylates [8].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: